molecular formula C5H6Cl2N2O2S B13196514 (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride

(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride

Katalognummer: B13196514
Molekulargewicht: 229.08 g/mol
InChI-Schlüssel: WOXKJQJCGKAGFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chloro group, a methyl group, and a methanesulfonyl chloride group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride typically involves the chlorination of a pyrazole derivative followed by the introduction of the methanesulfonyl chloride group. One common method involves the reaction of 4-chloro-1-methylpyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, catalysts such as palladium or copper, and solvents like dichloromethane or toluene. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl or alkyl-aryl compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds and as a reagent in organic synthesis .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as an antimicrobial and anticancer agent. Its derivatives have shown promising activity against various bacterial and fungal strains, as well as potential cytotoxic effects on cancer cells .

Industry

In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and pesticides. Its reactivity and ability to form stable derivatives make it a valuable intermediate in the synthesis of active ingredients .

Wirkmechanismus

The mechanism of action of (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic residues in proteins. The exact pathways and targets depend on the specific application and derivative used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-1-methyl-1H-pyrazol-5-yl)carbonyl morpholine
  • 4-Chloro-1-methyl-1H-pyrazol-5-yl)carbonyl piperidine
  • 4-Chloro-1-methyl-1H-pyrazol-5-yl)carbonyl phenyl

Uniqueness

(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications in synthesis and research .

Eigenschaften

Molekularformel

C5H6Cl2N2O2S

Molekulargewicht

229.08 g/mol

IUPAC-Name

(4-chloro-2-methylpyrazol-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C5H6Cl2N2O2S/c1-9-5(3-12(7,10)11)4(6)2-8-9/h2H,3H2,1H3

InChI-Schlüssel

WOXKJQJCGKAGFQ-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C=N1)Cl)CS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.